

# Application Notes: Utilizing Cromolyn to Study Mast Cell-Mediated Angiogenesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Cromolyn |
| Cat. No.:      | B099618  |

[Get Quote](#)

## Introduction

Mast cells are critical immune cells residing in tissues, particularly near blood vessels and nerves.<sup>[1]</sup> Upon activation, they release a host of pre-formed and newly synthesized mediators, playing a significant role in both physiological and pathological processes, including angiogenesis—the formation of new blood vessels from pre-existing ones.<sup>[2][3][4]</sup> Mast cells promote angiogenesis by releasing a plethora of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor-2 (FGF-2), tryptase, chymase, histamine, and various cytokines.<sup>[2][5][6][7][8][9][10]</sup> This accumulation and activity of mast cells are observed in numerous angiogenesis-dependent situations, including tumor growth and wound healing.<sup>[2]</sup>

**Cromolyn** (disodium cromoglycate) is a well-established mast cell stabilizing agent.<sup>[11][12]</sup> It functions by inhibiting the influx of calcium into the mast cell, thereby preventing degranulation and the subsequent release of inflammatory and angiogenic mediators.<sup>[13]</sup> This property makes **Cromolyn** an invaluable pharmacological tool for researchers to investigate and confirm the specific contribution of mast cell degranulation to angiogenic processes in various experimental models. These application notes provide a comprehensive guide and detailed protocols for utilizing **Cromolyn** in the study of mast cell-mediated angiogenesis.

## Mechanism of Action

**Cromolyn**'s primary mechanism involves the stabilization of the mast cell membrane, which prevents the degranulation process triggered by immunological (e.g., IgE-antigen complexes)

and non-immunological stimuli.[12] By blocking this essential step, **Cromolyn** effectively inhibits the release of potent pro-angiogenic molecules stored within mast cell granules. This allows researchers to create an experimental condition where the contribution of mast cell degranulation to an observed angiogenic response can be functionally assessed. Studies have shown that the use of **Cromolyn** can reduce the expansion of endothelial cells and improve the efficacy of anti-angiogenic therapies in preclinical tumor models.[5][14]



Mechanism of Cromolyn in Mast Cell-Mediated Angiogenesis

[Click to download full resolution via product page](#)

**Cromolyn** inhibits mast cell degranulation and subsequent angiogenesis.

## Data Presentation

The following tables summarize the effects of **Cromolyn** on the release of key mast cell mediators and its functional impact on angiogenesis-related processes as reported in various studies.

Table 1: Effect of **Cromolyn** on Mast Cell Mediator Release

| Mediator               | Cell Type               | Stimulus                | Cromolyn Concentration | Observed Effect                                       | Reference |
|------------------------|-------------------------|-------------------------|------------------------|-------------------------------------------------------|-----------|
| Histamine              | Human Mast Cells (LAD2) | Substance P (2 $\mu$ M) | 100 $\mu$ M            | Significant reduction in histamine release.           | [15]      |
| Tryptase               | Human Mast Cells (LADR) | anti-IgE (2 $\mu$ g/mL) | 100 $\mu$ M            | ~40% inhibition of tryptase release.                  | [16]      |
| IL-8                   | Human Mast Cells (LAD2) | Substance P (2 $\mu$ M) | 100 $\mu$ M            | Modest inhibition of IL-8 release.                    | [15]      |
| VEGF                   | Human Mast Cells (LADR) | IL-33 (30 ng/mL)        | 100 $\mu$ M            | No significant effect on VEGF release in this model.  | [16]      |
| FGF-2                  | Murine Mast Cells       | -                       | Not Specified          | Significantly decreased FGF-2 levels in supernatants. | [14]      |
| Inflammatory Cytokines | Murine Mast Cells       | PD-1 antibody           | Not Specified          | Inhibited release of inflammatory cytokines.          | [17]      |

Table 2: Functional Effects of **Cromolyn** on Angiogenesis and Tumor Growth

| Experimental Model                 | System              | Treatment                       | Observed Effect on Angiogenesis/<br>Tumor Growth                              | Reference |
|------------------------------------|---------------------|---------------------------------|-------------------------------------------------------------------------------|-----------|
| Cholangiocarcinoma Xenograft       | Athymic Mice        | Cromolyn Sodium                 | Decreased tumor growth and reduced VEGF-C expression.                         | [18]      |
| Inflammatory Corneal Angiogenesis  | Murine Model        | Topical 2% Cromolyn             | Significantly smaller area of lymph vessel growth; reduced VEGF-D expression. | [19]      |
| Pancreatic Cancer Model            | -                   | Cromolyn                        | Reduces expansion and survival of endothelial cells.                          | [5]       |
| Bladder Cancer Model               | Syngeneic Mice      | Therapeutic Cromolyn (50 mg/kg) | Marked downregulation of genes related to angiogenesis.                       | [13][20]  |
| Anti-Angiogenic Therapy Resistance | Murine Tumor Models | Cromolyn + DC101 (anti-VEGFR2)  | Additive inhibitory effect on tumor growth.                                   | [14]      |

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Protocol 1: In Vitro Mast Cell Degranulation Assay ( $\beta$ -Hexosaminidase Release)

This protocol measures the release of the granular enzyme  $\beta$ -hexosaminidase as an indicator of mast cell degranulation.

## Materials:

- Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)
- **Cromolyn** sodium solution (e.g., 100 mM stock in water)
- Mast cell activating agent (e.g., IgE + antigen, Compound 48/80, Substance P)
- Tyrode's buffer (or similar physiological salt solution)
- p-Nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (pNAG) substrate solution
- 0.1 M citrate/phosphate buffer (pH 4.5)
- Stop solution (e.g., 0.1 M Na<sub>2</sub>CO<sub>3</sub>/NaHCO<sub>3</sub>, pH 10)
- 96-well microplate
- Plate reader (405 nm)

## Procedure:

- Cell Seeding: Seed mast cells in a 96-well plate (e.g.,  $5 \times 10^4$  cells/well) and culture overnight. If using IgE-dependent activation, sensitize cells with antigen-specific IgE (e.g., 0.5  $\mu$ g/mL) during this incubation.
- Cell Washing: Gently wash cells twice with Tyrode's buffer to remove media and non-bound IgE.
- **Cromolyn** Pre-incubation: Add 50  $\mu$ L of Tyrode's buffer containing various concentrations of **Cromolyn** (e.g., 1  $\mu$ M to 100  $\mu$ M) or vehicle control to appropriate wells. Incubate for 30-60 minutes at 37°C.
- Cell Stimulation: Add 50  $\mu$ L of the activating agent (e.g., antigen at 100 ng/mL) to the wells. For a negative control, add buffer only. For a positive control (total release), add 50  $\mu$ L of 0.5% Triton X-100 to lyse the cells. Incubate for 1-2 hours at 37°C.

- Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50  $\mu$ L of the supernatant from each well and transfer to a new 96-well plate.
- Enzyme Assay: Add 50  $\mu$ L of pNAG substrate solution to each well containing the supernatant. Incubate at 37°C for 1-2 hours.
- Stop Reaction: Add 150  $\mu$ L of stop solution to each well.
- Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
- Calculation: Calculate the percentage of  $\beta$ -hexosaminidase release for each condition: % Release =  $[(\text{Sample Abs} - \text{Blank Abs}) / (\text{Total Lysis Abs} - \text{Blank Abs})] \times 100$



Workflow for Mast Cell Degranulation Assay

[Click to download full resolution via product page](#)*Experimental workflow for quantifying mast cell degranulation.*

## Protocol 2: In Vitro Endothelial Cell Tube Formation Assay (Mast Cell Co-Culture)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, influenced by factors secreted from co-cultured mast cells.

### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
- Mast cell line (e.g., HMC-1, LAD2)
- Endothelial cell growth medium
- Basement membrane extract (e.g., Matrigel®, Cultrex® BME)
- **Cromolyn** sodium solution
- Mast cell activating agent (optional)
- 24-well or 48-well culture plates
- Inverted microscope with imaging capabilities

### Procedure:

- Plate Coating: Thaw basement membrane extract (BME) on ice. Pipette 50-150  $\mu$ L of cold BME into each well of a pre-chilled 48-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for gel formation.
- Cell Preparation: Harvest HUVECs and mast cells. Resuspend them in a low-serum endothelial cell medium.
- Co-Culture Setup:
  - Control Group: Add HUVECs only (e.g.,  $2 \times 10^4$  cells/well) to the BME-coated wells.
  - Co-culture Group: Add a mixture of HUVECs ( $2 \times 10^4$ ) and mast cells (e.g.,  $0.5 \times 10^4$ ) to the wells.

- **Cromolyn** Group: Add the HUVEC and mast cell mixture, but pre-treat the mast cells with **Cromolyn** (e.g., 100 µM for 30-60 min) before adding them to the co-culture, or add **Cromolyn** directly to the co-culture medium.
- Incubation: Incubate the plate at 37°C, 5% CO<sub>2</sub> for 4-18 hours. Monitor tube formation periodically under the microscope.
- Imaging: Capture images of the tube networks in each well using a phase-contrast microscope at a fixed time point (e.g., 6 hours).
- Quantification: Analyze the images using software like ImageJ with the Angiogenesis Analyzer plugin.[\[21\]](#) Quantify parameters such as:
  - Total tube length
  - Number of nodes/junctions
  - Number of loops/meshes

### Protocol 3: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used model to study angiogenesis *in vivo* by observing blood vessel growth on the membrane of a developing chick embryo.[\[9\]](#)[\[22\]](#)

#### Materials:

- Fertilized chicken eggs (Day 3-4 of incubation)
- Egg incubator (37.5°C, 60% humidity)
- Sterile sponges or silicone rings (5 mm diameter)
- **Cromolyn** sodium solution (sterile)
- Mast cells (optional, for direct application)
- Phosphate-buffered saline (PBS, sterile)
- Stereomicroscope

- Dremel tool with a cutting disc
- Forceps

Procedure:

- Egg Incubation: Incubate fertilized eggs in a horizontal position for 3 days.
- Windowing: On Day 3, sterilize the eggshell with 70% ethanol. Carefully create a small window (approx. 1 cm<sup>2</sup>) in the shell over the air sac using a Dremel tool, avoiding damage to the underlying membrane.
- Sponge/Ring Placement: Gently place a sterile sponge or silicone ring onto the CAM surface. The ring will contain the test substances and localize the angiogenic response.
- Application of Test Substances:
  - Control Group: Apply 10-20 µL of sterile PBS or vehicle onto the sponge.
  - Mast Cell Group (Optional): Apply a suspension of mast cells (e.g., 1 x 10<sup>5</sup> cells in 20 µL PBS) onto the sponge to induce angiogenesis.
  - **Cromolyn** Group: Apply mast cells that have been pre-incubated with **Cromolyn**, or co-apply mast cells and a **Cromolyn** solution onto the sponge.
- Resealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
- Observation and Quantification:
  - On Day 5 or 6, re-open the window and observe the CAM under a stereomicroscope.
  - Capture images of the area within and around the ring.
  - Quantify angiogenesis by counting the number of blood vessels converging towards the ring or by using image analysis software to measure vessel density and length.



Logical Flow: Cromolyn as a Tool to Validate Mast Cell Role

[Click to download full resolution via product page](#)

*Using **Cromolyn** to logically deduce the role of mast cells.*

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New models for analyzing mast cell functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cells and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mast Cells Interact with Endothelial Cells to Accelerate In Vitro Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptase and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mast Cell Specific Chymases and Tryptases in Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Kit receptor and tryptase expressing mast cells correlate with angiogenesis in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Human Skin-Derived Mast Cells Spontaneously Secrete Several Angiogenesis-Related Factors [frontiersin.org]
- 11. Mast Cell Stabilizers in the Treatment of Rosacea: A Review of Existing and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mast cells decrease efficacy of anti-angiogenic therapy by secreting matrix-degrading granzyme B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans | PLOS One [journals.plos.org]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Mast Cell-Derived Histamine Decreases Human Cholangiocarcinoma Growth and Differentiation via c-Kit/Stem Cell Factor-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ocular surface mast cells promote inflammatory lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pro-Tumorigenic Effect of Continuous Cromolyn Treatment in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regression of pathological blood vessels by inhibition of mast cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Hidden Side of Disodium Cromolyn: from Mast Cell Stabilizer to an Angiogenic Factor and Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing Cromolyn to Study Mast Cell-Mediated Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099618#utilizing-cromolyn-to-study-mast-cell-mediated-angiogenesis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

